molecular formula C20H19NO B8453282 10-Piperidinyl-5-dibenzosuberenone CAS No. 37439-92-2

10-Piperidinyl-5-dibenzosuberenone

Cat. No.: B8453282
CAS No.: 37439-92-2
M. Wt: 289.4 g/mol
InChI Key: KIPXMFZJKGQNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Piperidinyl-5-dibenzosuberenone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is structurally characterized by a dibenzo[a,d]cycloheptene core with a piperidinyl group attached, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Piperidinyl-5-dibenzosuberenone typically involves a multi-step process. One common method includes the reaction of 2’-bromoacetophenones with 2-formylphenylboronic acids in the presence of palladium acetate (Pd(OAc)2) and a phosphine ligand (CataCXium PIntB L8). This reaction forms biaryl compounds, which are then subjected to an acid/base-promoted intramolecular aldol condensation to yield the desired dibenzo[a,d]cyclohepten-5-one .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Piperidinyl-5-dibenzosuberenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

10-Piperidinyl-5-dibenzosuberenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Piperidinyl-5-dibenzosuberenone involves its interaction with specific molecular targets. It acts as an antagonist at histamine H1 receptors and serotonin receptors, thereby inhibiting the effects of these neurotransmitters. This interaction can lead to various therapeutic effects, such as reducing allergic reactions and modulating mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Piperidinyl-5-dibenzosuberenone is unique due to its specific structural features and versatile applications. Its ability to interact with multiple receptor types makes it a valuable compound for various therapeutic and research purposes.

Properties

CAS No.

37439-92-2

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

9-piperidin-1-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one

InChI

InChI=1S/C20H19NO/c22-20-16-9-3-2-8-15(16)14-19(21-12-6-1-7-13-21)17-10-4-5-11-18(17)20/h2-5,8-11,14H,1,6-7,12-13H2

InChI Key

KIPXMFZJKGQNDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 71.3 g of 10-bromo-5H-dibenzo[a,d]cyclohepten-5-one, 50 ml. of piperidine, 1 liter of t-butanol and finally 33.6 g of potassium t-butoxide was stirred under reflux 2 hours, then at room temperature overnight. The mixture was filtered, and concentrated to dryness. The residue was slurried with water and decanted. The residue was slurried with methanol and filtered to give 59.8 g of 10-(1-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-one, m.p. 103°-105° C.
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

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